molecular formula C9H10Br2N2O B2662119 8-Aminoquinolin-7-ol;dihydrobromide CAS No. 2287279-89-2

8-Aminoquinolin-7-ol;dihydrobromide

Katalognummer: B2662119
CAS-Nummer: 2287279-89-2
Molekulargewicht: 322
InChI-Schlüssel: XFPLACPSANGPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aminoquinolin-7-ol;dihydrobromide is a derivative of 8-Aminoquinoline . 8-Aminoquinoline is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .


Synthesis Analysis

The original synthesis of 8-Aminoquinoline involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . 8-Aminoquinoline can also be produced by amination of 8-chloroquinoline . A library of 20 novel quinoline-1,2,3-triazole hybrid compounds were synthesized by starting from 8-aminoquinoline .


Molecular Structure Analysis

The molecular formula of 8-Aminoquinolin-7-ol is C9H8N2O . The molecular weight is 160.17 . The molecular formula of 8-Amino-7-quinolinol dihydrobromide is C9H10Br2N2O .


Chemical Reactions Analysis

The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Physical and Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid . It has a density of 1.337 g/cm3 and a melting point of 65 °C .

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

8-Aminoquinoline compounds, including 8-aminoquinolin-7-ol; dihydrobromide, have shown efficacy in the prophylaxis and treatment of malaria caused by Plasmodium vivax and Plasmodium falciparum. These compounds are particularly valuable for their activity against the liver stages of the malaria parasite, offering a radical cure by preventing relapses attributed to dormant liver forms (hypnozoites). Studies highlight the potential of 8-aminoquinoline derivatives in reducing the time to conversion to negative sputum cultures in patients with multidrug-resistant tuberculosis, supporting the role of these compounds in novel therapeutic strategies against challenging infectious diseases (Diacon et al., 2009).

Managing Drug-Resistant Malaria

The development of drug-resistant strains of malaria has necessitated the exploration of new antimalarial compounds with unique mechanisms of action. 8-Aminoquinolines have been investigated for their capacity to act against drug-resistant malaria, providing a critical tool in global malaria eradication efforts. These studies indicate that 8-aminoquinoline compounds could be instrumental in addressing the challenge of drug resistance in malaria treatment (von Seidlein et al., 2019).

G6PD Deficiency Considerations

The use of 8-aminoquinoline compounds in the treatment of malaria is complicated by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research into the genotypes and phenotypes associated with G6PD deficiency in malaria-endemic regions is crucial for safely implementing treatments with 8-aminoquinolines. Characterizing the genetic basis of G6PD deficiency helps in mitigating the risk of adverse effects from 8-aminoquinoline treatment, ensuring that these potent antimalarial agents can be used effectively and safely (Bancone et al., 2014).

Wirkmechanismus

The mechanism of action of 8-Aminoquinoline is not well established but studies have reported a longer and more effective action when compared to primaquine . The mitochondria may be the biological target of primaquine .

Zukünftige Richtungen

8-Aminoquinolines are an important class of antimalarial drugs because they are effective against the liver stages of Plasmodium infections . Tafenoquine, a primaquine analog, is currently under advanced clinical development . It has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Eigenschaften

IUPAC Name

8-aminoquinolin-7-ol;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLACPSANGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.